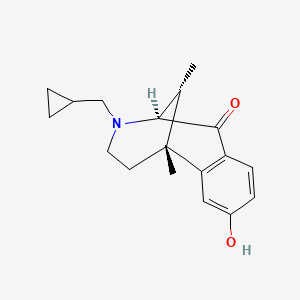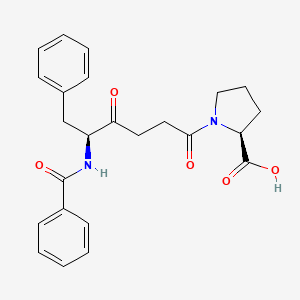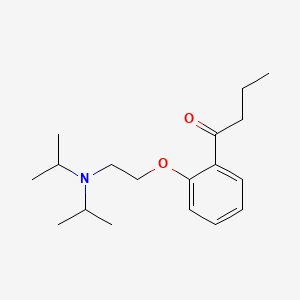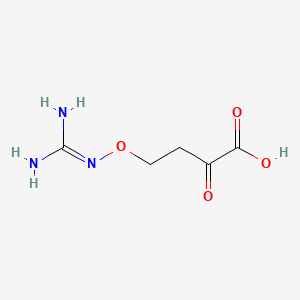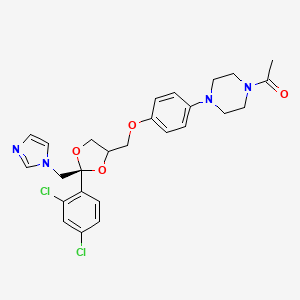
KKL-35
概述
描述
KKL-35 是一种新型的恶二唑化合物,以其强大的广谱抗菌活性而闻名。 它作为反式翻译途径的抑制剂,该途径对于细菌的生存和毒力至关重要 。 这种化合物已显示出对多种革兰氏阳性和革兰氏阴性细菌的有效性,使其成为抗生素开发的有希望的候选药物 .
科学研究应用
KKL-35 具有广泛的科学研究应用:
化学: 用作研究反式翻译途径及其抑制的模型化合物。
生物学: 研究其对细菌生长和存活的影响,特别是在金黄色葡萄球菌和嗜肺军团菌等病原菌株中.
工业: 在新抗菌剂和消毒剂开发中的潜在应用.
作用机制
KKL-35 通过抑制反式翻译途径发挥其作用,反式翻译途径是细菌生存必不可少的核糖体救援系统。它专门针对反式翻译的标记反应,阻止非终止翻译复合物的释放。 这种抑制会破坏细菌的蛋白质合成,导致细胞死亡 。 该化合物的分子靶标包括转移-信使 RNA (tmRNA) 和小蛋白 SmpB,它们是反式翻译机制的关键组成部分 .
生化分析
Biochemical Properties
KKL-35 interacts with various enzymes and proteins in bacterial cells, leading to changes in bacterial phenotypes . It has been observed that this compound-treated Staphylococcus aureus showed significantly lower survival under stresses of NaCl and H2O2 . This suggests that this compound may interact with enzymes and proteins involved in stress response pathways in bacteria .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been found to decrease biofilm formation and bacterial survival in serum resistance assays . This indicates that this compound influences cell function by affecting key cellular processes such as biofilm formation and serum resistance .
Molecular Mechanism
The molecular mechanism of action of this compound involves decreasing bacterial environmental adaptations, biofilm formation, membrane uptake and efflux, as well as increasing antibiotic sensitivity . It inhibits bacterial growth in a concentration-independent and time-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on bacterial function. It has been observed that this compound-treated bacteria show decreased survival under various stress conditions over time . This suggests that this compound may have long-term effects on bacterial stress response mechanisms .
Dosage Effects in Animal Models
This suggests that it may be effective at low doses and have a wide therapeutic window .
Metabolic Pathways
Given its effects on bacterial growth and survival, it is likely that this compound interacts with key metabolic pathways in bacteria .
准备方法
合成路线和反应条件
KKL-35 是通过多步化学过程合成的。关键步骤包括恶二唑环的形成以及随后连接 4-氯苯甲酰胺和 4-氟苯基。 反应条件通常包括使用诸如二甲基亚砜 (DMSO) 之类的溶剂和催化剂以促进所需产物的形成 .
工业生产方法
虽然 this compound 的具体工业生产方法没有得到广泛的记录,但合成可能涉及扩大实验室程序,并针对产量和纯度进行优化。 这可能包括使用连续流动反应器和先进的纯化技术,以确保化合物符合药典标准 .
化学反应分析
反应类型
KKL-35 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化以形成不同的恶二唑衍生物。
还原: 还原反应可以修饰连接到恶二唑环上的官能团。
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢之类的氧化剂、硼氢化钠之类的还原剂以及各种催化剂以促进取代反应。 条件通常涉及受控温度和 pH 值,以确保所需的转化 .
主要产物
从这些反应中形成的主要产物通常是具有改变的抗菌特性的改性恶二唑化合物。 这些衍生物正在研究其增强抗菌活性的功效和范围的潜力 .
相似化合物的比较
类似化合物
KKL-10: 另一种具有类似抗菌活性的恶二唑化合物。
KKL-40: 对土拉弗朗西斯菌等胞内病原体表现出强大的活性.
KKL-35 的独特性
This compound 由于其广谱活性及其抗药性低而脱颖而出。与其他一些抑制剂不同,this compound 对已发展出对其他抗生素的抗性的细菌菌株仍然有效。 它抑制细菌生长独立于反式翻译抑制的能力进一步突出了其独特的作用机制 .
属性
IUPAC Name |
4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICPNCCHIUJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865285-29-6 | |
| Record name | 865285-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is KKL-35 effective against drug-resistant bacteria?
A: Yes, this compound demonstrates promising activity against several multi-drug resistant pathogens. Notably, this compound effectively inhibits the growth of Legionella pneumophila mutants resistant to macrolides, a class of commonly used antibiotics. [] Additionally, it shows potent activity against Mycobacterium tuberculosis under both aerobic and anoxic conditions, including against persister cells, which are notorious for their high tolerance to antibiotics. []
Q2: Are there any insights into the structural features of this compound relevant for its activity?
A: While the exact binding site of this compound remains to be fully elucidated, research suggests that it interacts with the bacterial ribosome. [] Specifically, biochemical experiments indicate that this compound targets helix 89 of the 23S rRNA. [] Furthermore, computational modeling predicts a potential binding pocket for this compound near the peptidyl-transfer center of the ribosome, a region not typically targeted by conventional antibiotics. [] This distinct binding site may contribute to its activity against drug-resistant strains.
Q3: What are the limitations of this compound as a potential antibiotic?
A: While this compound exhibits promising antibacterial activity, challenges remain. One study found that a related compound, KKL-40, was inactivated by human serum. [] This highlights the importance of further research into the stability and efficacy of this compound in vivo. Additionally, the complete mechanism of action of this compound requires further investigation to understand its full potential and potential limitations fully.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
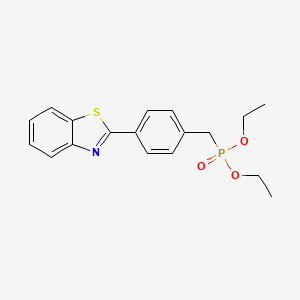
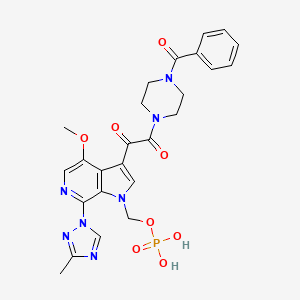
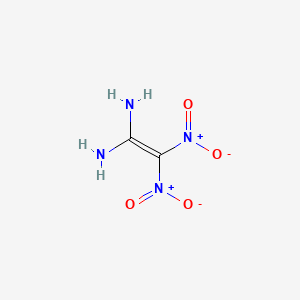
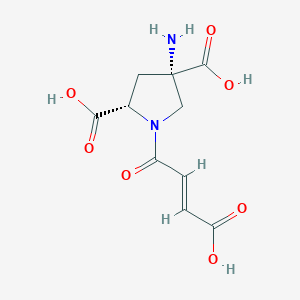
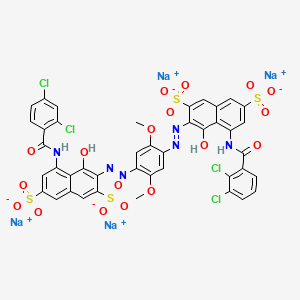

![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)

